Home > Products > Screening Compounds P17022 > 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine - 321435-99-8

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Catalog Number: EVT-2990704
CAS Number: 321435-99-8
Molecular Formula: C10H12BrN
Molecular Weight: 226.117
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Amino-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine

  • Compound Description: This compound serves as a G protein-coupled receptor-targeted (GPCR-targeted) scaffold. It is utilized in solid-phase synthesis to generate diversely substituted benzazepine derivatives. []
  • Relevance: This compound shares the core structure of 2,3,4,5-tetrahydro-1H-benzo[b]azepine with the target compound, 7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine. The presence of the 5-amino and 1-tert-butoxycarbonyl substituents in this compound allows for further functionalization, demonstrating its versatility as a synthetic building block. []

5-Amino-1-tert-butoxycarbonyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

  • Compound Description: Similar to the previous compound, this molecule serves as a GPCR-targeted scaffold for developing substituted benzazepine derivatives using solid-phase synthesis. []
  • Relevance: This compound is a direct derivative of 7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine, sharing the core structure and the 7-bromo substituent. The 5-amino and 1-tert-butoxycarbonyl groups allow for diverse substitutions, highlighting its role in generating a library of structurally related benzazepines. []

(2RS,4SR)-7-Bromo-2-(2-methylphenyl)-2,3,4,5-tetrahydro-1H-naphtho[1,2-b]azepin-4-ol

  • Compound Description: This compound forms a hydrogen-bonded tetramer in its crystal structure. This structural feature is significant for its potential interactions and activities. []
  • Relevance: This compound is structurally similar to 7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine, with an extended aromatic system forming a naphtho[1,2-b]azepine ring. The presence of the 7-bromo substituent and the similar tetrahydroazepine moiety establishes a close structural relationship. []

7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine

  • Compound Description: This compound can be synthesized efficiently from ethyl 7-chloro-5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b] azepine-4-carboxylate in a single step using sulfuric acid. []
  • Relevance: This compound shares the core structure of 2,3,4,5-tetrahydro-1H-1-benzazepine with 7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine. The presence of a 7-chloro substituent instead of 7-bromo highlights the potential for halogen variations at this position. []

(±)-7-Chloro-8-hydroxy-1-(3'-iodophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine ((±)-TISCH)

  • Compound Description: (±)-TISCH acts as a high-affinity and selective ligand for the central nervous system (CNS) D1 dopamine receptor. It exhibits stereoselectivity, with the R-(+) enantiomer displaying greater potency. []

(±)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (6-Br-APB)

  • Compound Description: 6-Br-APB demonstrates high affinity for the D1 dopamine receptor. The study highlights the interchangeable nature of 6-bromo and 6-chloro substitutions in this series of compounds, suggesting minimal impact on binding affinity. []
  • Relevance: Although 6-Br-APB possesses a 1H-3-benzazepine core unlike 7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine, both compounds share significant structural similarities. The presence of bromine at similar positions on the benzazepine ring (6-position in 6-Br-APB and 7-position in the target compound) and the common tetrahydroazepine unit indicate a close structural relationship. []

7-Methyl-cis-2-(1’-naphthyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol

  • Compound Description: This compound, characterized by X-ray diffraction, reveals a monoclinic crystal system with a specific space group. This structural information is valuable for understanding its physical and chemical properties. []
  • Relevance: This compound shares the core structure of 2,3,4,5-tetrahydro-1H-benzo[b]azepine with 7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine. The presence of different substituents (7-methyl and 2-(1’-naphthyl)) highlights the structural diversity possible within this class of compounds. []
  • Compound Description: The N-allyl derivative, SK&F 85174, displays a unique pharmacological profile, exhibiting both dopamine D1 and D2 agonist activity, unlike the parent compound. []
  • Relevance: While structurally different from 7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine, the exploration of 6-position modifications in this series provides insights into the structure-activity relationships of benzazepines. It highlights the influence of substituent changes on receptor selectivity and activity. []
  • Compound Description: SCH 23390 serves as a dopamine D1 antagonist. Conformationally restricted analogues of SCH 23390, particularly those with a trans B/C ring junction, demonstrate enhanced D1 receptor affinity and selectivity compared to conformationally mobile cis isomers. []
  • Relevance: While possessing a 1H-3-benzazepine core different from 7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine, the study of SCH 23390 and its analogues offers valuable insights into the structure-activity relationships of benzazepines, particularly regarding their interaction with dopamine receptors. []

Methyl (2RS,4SR)-7-Chloro-4-hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine-2-carboxylate and its Derivatives

  • Compound Description: This compound is a key intermediate in the synthesis of tricyclic tetrahydro-1-benzazepines with fused heterocyclic units. It can be further derivatized into various tricyclic compounds with potential biological activity. []
  • Relevance: This compound shares the core structure of 2,3,4,5-tetrahydro-1H-benzo[b]azepine with 7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine. Its use as a synthetic intermediate highlights the versatility of this scaffold for building more complex molecules. []
  • Compound Description: Ethyl trans-4-oxo-1-phenyl-2-tetralincarboxylate can undergo rearrangement reactions to yield both benzazepine and quinoline derivatives. This highlights the potential for diverse chemical transformations and the formation of structurally related heterocycles. []
  • Relevance: While not directly containing the benzazepine structure, the rearrangement of ethyl trans-4-oxo-1-phenyl-2-tetralincarboxylate offers a synthetic route to benzazepine derivatives, demonstrating the interconnectedness of these chemical classes and their relevance to the target compound. []

6-Bromo-1,2,3,4-tetrahydro-5H-carbazole

  • Compound Description: This carbazole derivative is synthesized via an enhanced Fischer indole synthesis. While the structure differs significantly from benzazepines, carbazole derivatives are known to exhibit a wide range of biological activities. []
  • Relevance: This compound, while not a direct structural analogue of 7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine, falls under the broader category of heterocyclic compounds. The presence of the bromine substituent and the exploration of its antibacterial properties provide a point of comparison and highlight the potential biological relevance of similar heterocycles. []

3,5-Dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide (Raclopride)

  • Compound Description: Raclopride acts as a dopamine D2 receptor antagonist, primarily used as a radioligand in positron emission tomography (PET) imaging to assess D2 receptor density. []
  • Relevance: Although structurally distinct from 7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine, raclopride's interaction with dopamine receptors provides a point of reference for understanding the pharmacological effects of compounds targeting the dopaminergic system. []

5-Bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide (FLB457)

  • Compound Description: FLB457 serves as another dopamine D2 receptor antagonist, employed as a radioligand in PET imaging for studying dopamine release and receptor occupancy. []
  • Relevance: Although structurally dissimilar to 7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine, FLB457's target, the dopamine D2 receptor, allows for comparisons in terms of pharmacological effects and potential applications in understanding dopaminergic pathways. []
  • Compound Description: SK&F 82526 acts as a dopamine D1 agonist. Its N-allyl derivative, SK&F 85174, exhibits both D1 and D2 agonist activity, making it unique within the tested N-substituted benzazepine series. []
  • Relevance: Although structurally different from 7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine, the contrasting activities of SK&F 82526 and its N-allyl derivative highlight the significant impact of N-substitution on receptor selectivity and the potential for developing compounds with dual D1/D2 agonism. []
  • Compound Description: SKF 83959 acts as a lower efficacy agonist at dopamine D1 receptors. It can antagonize the effects of higher efficacy D1 agonists, suggesting potential therapeutic use in conditions characterized by excessive D1 receptor activation. []
  • Relevance: While structurally distinct from 7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine, SKF 83959's interaction with dopamine D1 receptors provides insights into the pharmacological effects of modulating D1 receptor activity and the potential for developing D1 partial agonists as therapeutic agents. []

17. 2-Oxo-7-sulfamoyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine and its Amide Derivatives * Compound Description: This compound serves as a precursor for synthesizing various amide derivatives with potential biological activities. []* Relevance: This compound shares the core structure of 2,3,4,5-tetrahydro-1H-benzo[b]azepine with 7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine. The presence of a 7-sulfamoyl group, instead of 7-bromo, emphasizes the possibility of introducing diverse functional groups at the 7-position. []

3-Phenyl-2-(1-piperazinyl)-5H-1-benzazepines and their Derivatives

  • Compound Description: This class of compounds exhibits neuroleptic-like activity, potentially due to their antidopaminergic properties. Specifically, derivatives with 4-chloro or 4-fluoro substituents on the 3-phenyl ring display significant activity. []
  • Relevance: This group of compounds, while structurally distinct from 7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine, showcases the pharmacological potential of benzazepine derivatives, particularly in the context of neurological disorders. []
Overview

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a heterocyclic compound that belongs to the benzazepine class. It is characterized by a seven-membered ring structure containing nitrogen and bromine atoms, which contributes to its unique chemical properties and potential applications in various fields. The compound has the Chemical Abstracts Service (CAS) number 321435-99-8 and a molecular formula of C10_{10}H12_{12}BrN, with a molecular weight of approximately 226.11 g/mol .

Source and Classification

This compound is classified under heterocyclic compounds, specifically those containing nitrogen heteroatoms. It is commonly utilized in chemical research and pharmaceutical applications due to its structural characteristics that allow for various chemical modifications .

Synthesis Analysis

Methods

The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine typically involves the bromination of 2,3,4,5-tetrahydro-1H-1-benzazepine. A common method employs bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at room temperature to ensure optimal conditions for bromination .

Technical Details

Industrial production may utilize large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can enhance efficiency and scalability in the production process, allowing for consistent quality in the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine can be represented as follows:

  • Chemical Formula: C10_{10}H12_{12}BrN
  • Molecular Weight: 226.11 g/mol
  • InChI Key: RFJIXWJKZNGFLA-UHFFFAOYSA-N
  • SMILES Notation: C1CCNC2=C(C1)C=C(C=C2Br)C(=O)O .

This structure features a fused bicyclic system where the nitrogen atom plays a crucial role in its reactivity and biological activity.

Data

The compound's physical properties include:

  • Melting Point: Not available
  • Boiling Point: Not available
  • Density: Not specified
    These properties are critical for understanding its behavior in various environments and applications .
Chemical Reactions Analysis

Reactions

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine can undergo several types of chemical reactions:

  • Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2,3,4,5-tetrahydro-1H-1-benzazepine.
  • Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or amino groups, enhancing its versatility in synthetic chemistry .

Technical Details

These reactions are significant in medicinal chemistry as they allow for the modification of the compound to develop new therapeutic agents or study biochemical interactions.

Mechanism of Action

The mechanism of action for 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. Its structural similarity to biologically active molecules suggests potential roles in enzyme inhibition or receptor binding.

Physical and Chemical Properties Analysis

Physical Properties

The physical characteristics of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine include:

  • Appearance: Typically a white solid.

Chemical Properties

Relevant chemical properties include:

  • Molecular Weight: 226.11 g/mol
  • LogP (Partition Coefficient): Approximately 4.13730, indicating moderate lipophilicity which may influence its bioavailability and pharmacokinetics .

These properties are essential for assessing the compound's behavior in biological systems and its potential therapeutic applications.

Applications

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine has several scientific uses:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: The compound is utilized in studies related to enzyme inhibition and receptor binding due to its structural attributes.
  • Medicine: Research indicates potential therapeutic applications for conditions such as hypertension and neurological disorders.
  • Industry: It plays a role in developing novel materials and serves as an intermediate in pharmaceutical synthesis .

Properties

CAS Number

321435-99-8

Product Name

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

IUPAC Name

7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine

Molecular Formula

C10H12BrN

Molecular Weight

226.117

InChI

InChI=1S/C10H12BrN/c11-9-4-5-10-8(7-9)3-1-2-6-12-10/h4-5,7,12H,1-3,6H2

InChI Key

RFJIXWJKZNGFLA-UHFFFAOYSA-N

SMILES

C1CCNC2=C(C1)C=C(C=C2)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.